molecular formula C7H11N3O3 B14922788 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole

Cat. No.: B14922788
M. Wt: 185.18 g/mol
InChI Key: IDRYJMSCBFDZAS-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is a pyrazole derivative substituted with an isopropyl group at position 1, a methoxy group at position 3, and a nitro group at position 4. Its molecular formula is C₇H₁₂N₃O₃, with a calculated molecular weight of 186.19 g/mol. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

3-methoxy-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11N3O3/c1-5(2)9-4-6(10(11)12)7(8-9)13-3/h4-5H,1-3H3

InChI Key

IDRYJMSCBFDZAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-isopropyl-3-methoxy-4-nitro-1H-pyrazole with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties (Source References)
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole 1: Isopropyl, 3: Methoxy, 4: Nitro C₇H₁₂N₃O₃ 186.19 Methoxy, Nitro, Pyrazole Not reported in provided sources
Methyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate 1: Isopropyl, 3: Methyl ester, 4: Nitro C₈H₁₀N₃O₅ 237.19 Ester, Nitro, Pyrazole Marketed for medicinal purposes
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (Compound 2m) 5: 4-Bromophenyl, 3: 4-Nitrophenyl C₁₅H₁₀BrN₃O₂ 352.16 Aryl, Nitro, Bromine NMR, IR, HRMS data available
1-(3-Chloropropyl)-1H-pyrazole hydrochloride 1: 3-Chloropropyl, hydrochloride salt C₆H₁₀ClN₂·HCl 181.52 (base) Chloropropyl, Pyrazole, Salt Enhanced water solubility due to HCl salt

Key Comparative Findings

Substituent Effects on Reactivity and Solubility
  • Methoxy vs. Ester Group : The target compound’s methoxy group (electron-donating) contrasts with the methyl ester in the compound (electron-withdrawing). Esters (-COOCH₃) may increase reactivity in nucleophilic acyl substitution, whereas methoxy groups (-OCH₃) stabilize aromatic rings via resonance .
  • Aliphatic vs. Aryl Substituents : The target’s isopropyl group (aliphatic) reduces steric hindrance compared to the bulky aryl groups (e.g., 4-bromophenyl) in compounds. Aryl substituents increase hydrophobicity, lowering solubility in polar solvents .
  • Salt Formation : The hydrochloride salt in enhances aqueous solubility, a property absent in the neutral target compound .
Spectroscopic and Physical Properties
  • Compounds with aryl nitro groups (e.g., 2m in ) exhibit distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR stretches for nitro groups (~1520 cm⁻¹) . The target compound’s methoxy group would show characteristic C-O stretches (~1250 cm⁻¹) in IR.
  • The methyl ester in ’s compound likely has a ¹³C NMR signal near δ 165–170 ppm for the carbonyl carbon, absent in the methoxy-substituted target .

Biological Activity

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is C8H10N4O2C_8H_{10}N_4O_2. The structure features a pyrazole ring substituted with an isopropyl group, a methoxy group, and a nitro group, which contribute to its unique biological properties.

Property Value
Molecular FormulaC₈H₁₀N₄O₂
Molecular Weight194.19 g/mol
Functional GroupsPyrazole, Methoxy, Nitro

The biological activity of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group can enhance its reactivity, allowing it to participate in redox reactions and influence enzyme activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
  • Receptor Interaction : It may also act as a ligand for certain receptors, modulating signaling pathways involved in various physiological processes.

Biological Activities

Research has identified several biological activities associated with 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole:

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole demonstrated effectiveness against various bacterial strains in vitro, suggesting potential as an antimicrobial agent .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported as follows:

Cell Line IC50 (µM)
MCF712.50
A54926.00

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Neuroprotective Effects

Research into neuroprotective properties has revealed that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. The compound's mechanism may involve modulation of signaling pathways associated with neuronal survival .

Case Studies

Recent studies have explored the efficacy of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole in various models:

  • Antitrypanosomal Activity : In a study focusing on Trypanosoma brucei, the compound showed promising results with an IC50 value lower than 100 nM, indicating effective inhibition of the parasite without significant toxicity to human cells .
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results highlighted that 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole exhibited selective cytotoxicity towards tumor cells while sparing normal cells .

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